molecular formula C20H26N4O3 B2603154 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 946230-69-9

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2603154
CAS No.: 946230-69-9
M. Wt: 370.453
InChI Key: IMHAJKWXNNGWLI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 6-ethoxy-2-methylpyrimidin-4-yl group at the 4-position and a 2-(4-methoxyphenyl)ethanone moiety. The ethanone group may contribute to metabolic stability or serve as a synthetic handle for further derivatization. Though direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonylpiperazines and arylpiperazines) show antiproliferative and receptor-binding activities .

Properties

IUPAC Name

1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)13-16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAJKWXNNGWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 946371-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The molecular formula of the compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. The structure features a piperazine ring and a pyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The piperazine and pyrimidine components are known to facilitate binding to biological targets, potentially modulating signal transduction pathways and influencing gene expression.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .

CompoundTarget PathogenIC50 (μM)IC90 (μM)
6aM. tuberculosis1.353.73
6eM. tuberculosis2.1840.32

Cytotoxicity

In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, these compounds were found to be nontoxic, indicating a favorable safety profile for further development . This aspect is crucial for any potential therapeutic applications.

Antibiofilm Activity

The compound has also been evaluated for its antibiofilm activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm inhibitory concentration (MBIC) values suggest that it can effectively inhibit biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition .

Case Studies

In a study focusing on the synthesis and evaluation of similar compounds, researchers reported that modifications in the side chains significantly influenced the antimicrobial potency and selectivity against various bacterial strains. The docking studies indicated that these compounds engage in van der Waals interactions and hydrogen bonding with target enzymes, enhancing their efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Motifs

The compound shares a piperazine-ethanone scaffold with several derivatives in the evidence, differing primarily in substituents and appended heterocycles. Key comparisons include:

Compound Key Substituents Physicochemical Properties Synthesis Highlights Reference
Target Compound 6-Ethoxy-2-methylpyrimidin-4-yl, 4-methoxyphenyl Not reported in evidence Likely involves coupling of pyrimidine-piperazine with 4-methoxyphenyl ethanone -
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenyl sulfonyl, 4-nitrophenyl tetrazole MP: 161–163°C; HRMS: [M+H]+ 490.09611 Sulfonylation of piperazine followed by tetrazole-thioethanone coupling
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j) Phenyl sulfonyl, 4-bromophenyl tetrazole MP: 154–156°C Similar to 7n, with bromophenyl substitution
{1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}(4-(m-tolyl)piperazin-1-yl)methanone Ethylphenoxy-pyrimidine, m-tolylpiperazine Not reported Multi-step coupling of pyrimidine-piperidine with arylpiperazine
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Trifluoromethylphenyl, thiophene-acetic acid Orange solid, 82% yield HOBt/TBTU-mediated coupling of piperazine with thiophene-acetic acid

Substituent Effects on Properties

  • Pyrimidine vs. Sulfonyl Groups : The target compound’s pyrimidine ring (6-ethoxy-2-methyl) contrasts with sulfonyl analogs (e.g., 7n, 7j), which exhibit lower melting points (123–167°C) . Pyrimidine’s aromaticity and hydrogen-bonding capacity may enhance solubility or target binding compared to sulfonyl groups.
  • Methoxy vs.
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods in and , involving piperazine functionalization and coupling reactions. However, sulfonyl derivatives (e.g., 7n) require sulfonylation steps, while trifluoromethyl analogs (e.g., MK47) employ carboxylate coupling .

Reactivity and Functionalization Potential

  • Electrochemical Behavior: Analogous ethanone-piperazine derivatives undergo electrochemical oxidation to form quinone imines, enabling Michael additions with nucleophiles like 2-mercaptobenzothiazole . This suggests the target compound could participate in similar redox-driven reactions.

Key Research Findings and Gaps

  • Receptor Binding: Arylpiperazines in and act as 5-HT6 antagonists, but the role of the pyrimidine-ethanone motif in receptor affinity remains unexplored.
  • Synthetic Optimization : High-yield methods for trifluoromethyl analogs (e.g., 82% for MK47 ) contrast with lower yields for sulfonyl derivatives, suggesting room for improving the target compound’s synthesis.

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